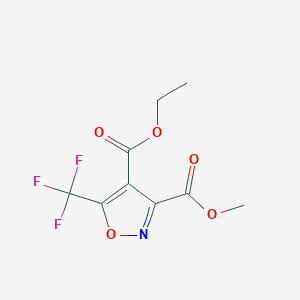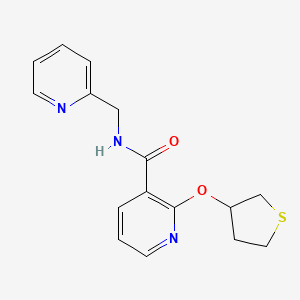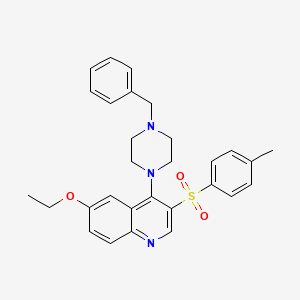
4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline”, related compounds have been synthesized through various methods. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibition
- Study 1: A research by Minegishi et al. (2015) found that a compound structurally similar to 4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline exhibited promising antiproliferative activity against human cancer cells by inhibiting tubulin polymerization (Minegishi et al., 2015).
DNA Methyltransferase 3A Activity
- Study 2: Rotili et al. (2014) manipulated a related compound, leading to selective inhibition of DNA methyltransferase DNMT3A at low micromolar levels without significant inhibition of DNMT1 and G9a, suggesting potential in gene expression modulation (Rotili et al., 2014).
Antiproliferative Agents
- Study 3: Cao et al. (2016) synthesized and evaluated a series of similar compounds for their in vitro antiproliferative activity, with one compound showing significant potency against cancer cell lines and the ability to induce apoptosis (Cao et al., 2016).
ABCB1 Inhibitors
- Study 4: Colabufo et al. (2008) explored compounds with a similar structure for their ability to inhibit ABCB1 activity, a crucial factor in drug resistance in cancer therapy (Colabufo et al., 2008).
Glucosidase Inhibitors with Antioxidant Activity
- Study 5: Özil et al. (2018) designed and synthesized benzimidazole derivatives containing piperazine skeleton, similar to 4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline, as effective in vitro antioxidant agents and glucosidase inhibitors (Özil et al., 2018).
Serotonin Receptor Interaction
- Study 6: Dekeyne et al. (2012) investigated a compound with a similar structure for its properties as a serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist, with potential applications in mood and cognitive performance improvement (Dekeyne et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-3-35-24-11-14-27-26(19-24)29(28(20-30-27)36(33,34)25-12-9-22(2)10-13-25)32-17-15-31(16-18-32)21-23-7-5-4-6-8-23/h4-14,19-20H,3,15-18,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCMVVSBJJOXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![13-fluoro-5-[2-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2841582.png)
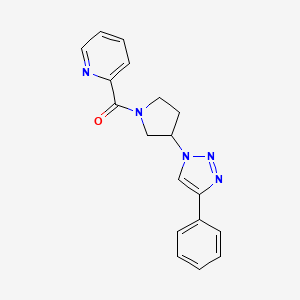
![6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2841584.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2841589.png)
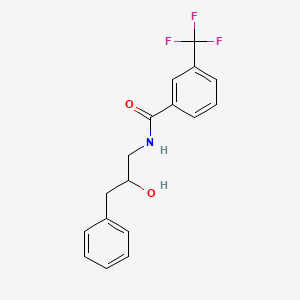
![N-(2,4-dimethoxyphenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2841593.png)
![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2841596.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2841600.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)
